Cas no 1807018-59-2 (2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile)

2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile is a fluorinated pyridine derivative with a highly functionalized structure, making it a valuable intermediate in organic synthesis. The presence of difluoromethyl, trifluoromethyl, and iodo substituents enhances its reactivity, particularly in cross-coupling reactions and nucleophilic substitutions. The acetonitrile group further expands its utility as a precursor for heterocyclic compounds. Its unique electronic properties, conferred by the fluorine atoms, improve stability and selectivity in pharmaceutical and agrochemical applications. This compound is particularly useful in the development of fluorinated active ingredients, where its structural motifs contribute to enhanced bioavailability and metabolic resistance.
2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile structure
1807018-59-2 structure
Product Name:2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile
CAS No:1807018-59-2
MF:C9H4F5IN2
MW:362.037951469421
CID:4804052
Update Time:2025-10-28

2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile
    • Inchi: 1S/C9H4F5IN2/c10-7(11)6-5(9(12,13)14)3-4(1-2-16)8(15)17-6/h3,7H,1H2
    • InChI Key: FMXIDECTXWTNAN-UHFFFAOYSA-N
    • SMILES: IC1=C(CC#N)C=C(C(F)(F)F)C(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • XLogP3: 2.7
  • Topological Polar Surface Area: 36.7

2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019930-250mg
2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile
1807018-59-2 95%
250mg
$1,078.00 2022-03-31
Alichem
A029019930-500mg
2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile
1807018-59-2 95%
500mg
$1,752.40 2022-03-31
Alichem
A029019930-1g
2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile
1807018-59-2 95%
1g
$2,808.15 2022-03-31

Additional information on 2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile

Comprehensive Overview of 2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1807018-59-2)

The compound 2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1807018-59-2) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemical research. With its unique structural features, including difluoromethyl, iodo, and trifluoromethyl substituents, this molecule exhibits remarkable potential for applications in drug discovery and material science. Researchers are particularly interested in its role as a versatile intermediate for synthesizing bioactive molecules, owing to its ability to undergo diverse chemical transformations.

In recent years, the demand for fluorinated compounds like 2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile has surged due to their enhanced stability, lipophilicity, and metabolic resistance. These properties make them invaluable in the development of next-generation therapeutics and agrochemicals. The presence of the acetonitrile moiety further expands its utility in cross-coupling reactions, a hot topic in modern synthetic chemistry. As the pharmaceutical industry shifts toward precision medicine, compounds with such tailored functionalities are becoming increasingly critical.

One of the most frequently searched questions regarding this compound revolves around its synthesis and purification methods. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure its purity and structural integrity. Additionally, the iodo substituent in the molecule opens doors for further functionalization via palladium-catalyzed reactions, a subject of intense research in academia and industry alike. This aligns with the growing trend of exploring sustainable and efficient synthetic routes, a key concern for environmentally conscious researchers.

The applications of 2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile extend beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs and photovoltaic cells. The trifluoromethyl group, in particular, is known to enhance electron-withdrawing characteristics, which is a sought-after trait in materials science. This dual utility in both life sciences and advanced materials underscores the compound's interdisciplinary importance.

From an SEO perspective, terms like "fluorinated pyridine derivatives," "iodo-substituted heterocycles," and "trifluoromethylated building blocks" are highly relevant to this discussion. These keywords reflect the compound's niche yet expanding role in cutting-edge research. Moreover, the rise of AI-driven drug discovery platforms has further amplified interest in such structurally complex molecules, as they are often flagged as high-potential candidates for virtual screening and molecular docking studies.

In conclusion, 2-(Difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1807018-59-2) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted applications, coupled with the ongoing advancements in synthetic methodologies, position it as a compound of enduring relevance. As research continues to uncover new possibilities, this molecule is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.

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